molecular formula C24H18N2O3S B14098436 1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098436
M. Wt: 414.5 g/mol
InChI Key: RCPHGORSHKUYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the reaction of 4-(methylsulfanyl)benzaldehyde with pyridine-4-carbaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfanyl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the presence of both pyridine and chromeno-pyrrole fused rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H18N2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O3S/c1-30-17-8-6-16(7-9-17)21-20-22(27)18-4-2-3-5-19(18)29-23(20)24(28)26(21)14-15-10-12-25-13-11-15/h2-13,21H,14H2,1H3

InChI Key

RCPHGORSHKUYMS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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